molecular formula C15H20N4O2 B4866017 N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide

N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide

Cat. No.: B4866017
M. Wt: 288.34 g/mol
InChI Key: LSYLWBHMNKANFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is a complex organic compound that belongs to the class of benzodiazole derivatives. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with a propylcarbamoyl group and an acetamide moiety. Benzodiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 1H-1,3-benzodiazole with propyl isocyanate to form the propylcarbamoyl derivative. This intermediate is then reacted with acetic anhydride to introduce the acetamide group. The reaction conditions usually involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-({1-[(methylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
  • N-({1-[(ethylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
  • N-({1-[(butylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide

Uniqueness

N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities and potential therapeutic applications .

Properties

IUPAC Name

2-[2-(acetamidomethyl)benzimidazol-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-3-8-16-15(21)10-19-13-7-5-4-6-12(13)18-14(19)9-17-11(2)20/h4-7H,3,8-10H2,1-2H3,(H,16,21)(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSYLWBHMNKANFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=CC=CC=C2N=C1CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-({1-[(propylcarbamoyl)methyl]-1H-1,3-benzodiazol-2-yl}methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.